
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, also known as CPP or CPP-115, is a compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in the regulation of anxiety, sleep, and other physiological processes.
Mécanisme D'action
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in an increase in the levels of GABA in the brain, which can have a variety of effects on physiological processes. GABA is an inhibitory neurotransmitter that can help to reduce anxiety, promote sleep, and regulate other physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 has been shown to have a variety of biochemical and physiological effects on the brain. It can increase the levels of GABA in the brain, which can result in a reduction in anxiety and an improvement in sleep quality. In addition, 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 has been shown to have potential therapeutic applications for neurological disorders such as epilepsy and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 has a number of advantages as a research tool, including its high potency and selectivity for GABA aminotransferase. However, there are also some limitations to its use in laboratory experiments, including its high cost and the need for careful quality control measures to ensure the purity and potency of the final product.
Orientations Futures
There are a number of potential future directions for research on 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological disorders such as epilepsy and addiction. In addition, there is ongoing research into the biochemical and physiological effects of 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115, as well as its potential as a research tool for studying the role of GABA in the brain.
Méthodes De Synthèse
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The synthesis of 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 is a complex process that requires careful attention to detail and rigorous quality control measures to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 has been the subject of extensive scientific research in the field of neuroscience. It has been shown to have potential therapeutic applications for a variety of neurological disorders, including epilepsy, anxiety, and addiction. In addition, 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide-115 has been used as a research tool to study the role of GABA in the brain and to develop new treatments for neurological disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-12-23(14-19)18-8-6-17(7-9-18)22-20(24)10-5-15-3-2-4-16(21)13-15/h2-4,6-9,13,19H,5,10-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQQSCGYJNDQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792964.png)

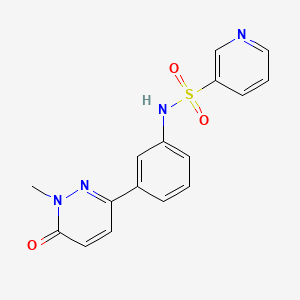
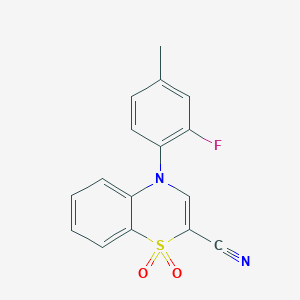
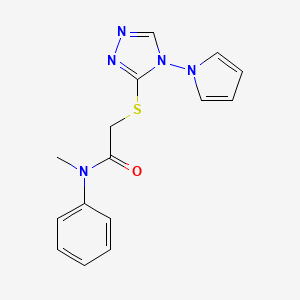
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)
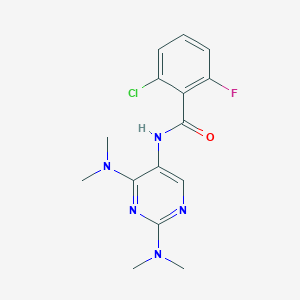
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)
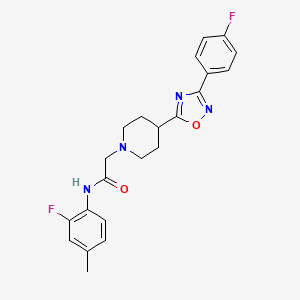


![(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2792987.png)